Mmp13-IN-4
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Overview
Description
Mmp13-IN-4 is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme involved in the degradation of extracellular matrix components such as collagen. This compound has shown significant potential in the treatment of osteoarthritis by inhibiting the activity of MMP-13, which is a key player in cartilage degradation .
Preparation Methods
The synthesis of Mmp13-IN-4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the use of organic solvents, catalysts, and reagents to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Mmp13-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted analogs .
Scientific Research Applications
Mmp13-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of MMP-13 and its effects on extracellular matrix degradation. In biology, it helps in understanding the role of MMP-13 in various physiological and pathological processes. In medicine, this compound is being investigated for its potential therapeutic applications in treating osteoarthritis and other diseases involving excessive extracellular matrix degradation .
Mechanism of Action
The mechanism of action of Mmp13-IN-4 involves the inhibition of MMP-13 activity. MMP-13 is an interstitial collagenase that cleaves collagen types I, II, and III, leading to extracellular matrix remodeling. By inhibiting MMP-13, this compound prevents the breakdown of collagen and other extracellular matrix components, thereby reducing tissue degradation and inflammation. The molecular targets and pathways involved include the binding of this compound to the active site of MMP-13, blocking its enzymatic activity .
Comparison with Similar Compounds
Mmp13-IN-4 is unique in its high selectivity and potency as an MMP-13 inhibitor. Similar compounds include other MMP inhibitors such as pyridine thiadiazole and indole inhibitors, which also target MMP-13 but may have different selectivity profiles and potencies. The uniqueness of this compound lies in its ability to selectively inhibit MMP-13 without significantly affecting other MMPs, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
5-bromo-N-[4-[(E)-C-methyl-N-[[2-(4-nitrophenyl)acetyl]amino]carbonimidoyl]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O5/c1-13(24-25-20(27)12-14-2-8-17(9-3-14)26(29)30)15-4-6-16(7-5-15)23-21(28)18-10-11-19(22)31-18/h2-11H,12H2,1H3,(H,23,28)(H,25,27)/b24-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITQIXDLUYCXJN-ZMOGYAJESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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